molecular formula C₂₅H₃₀D₆O₆ B1164363 6-Oxo Simvastatin-d6

6-Oxo Simvastatin-d6

カタログ番号: B1164363
分子量: 438.59
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Oxo Simvastatin-d6, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₃₀D₆O₆ and its molecular weight is 438.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacokinetic Studies

The incorporation of deuterium atoms in 6-Oxo Simvastatin-d6 enhances its tracking in biological systems through advanced analytical techniques such as mass spectrometry. This allows researchers to obtain precise data on the compound's metabolism and pharmacokinetics, which is crucial for understanding its efficacy and safety profiles.

Research indicates that this compound plays a significant role in metabolic pathways beyond cholesterol management. It has been shown to suppress tumor necrosis factor-induced activation of nuclear factor kappa-light-chain-enhancer of activated B cells, which is pivotal in inflammatory responses and cancer biology. Additionally, studies have demonstrated its ability to induce apoptosis in human myeloid leukemia cells, suggesting potential therapeutic applications in oncology.

Comparative Studies with Other Statins

In comparative studies, this compound has been evaluated alongside other statins to assess differences in metabolic pathways and efficacy. Its isotopic labeling allows for enhanced tracking compared to non-deuterated forms, providing insights into the metabolism of statins and their interactions with various biological targets.

Table 2: Comparison with Other Statins

StatinStructureIsotopic LabelingPrimary Application
SimvastatinNon-deuteratedNoCholesterol reduction
AtorvastatinNon-deuteratedNoCholesterol reduction
This compoundDeuteratedYesPharmacokinetic studies

Clinical Applications and Case Studies

Clinical studies utilizing this compound have provided valuable data regarding its effects on lipid profiles and cardiovascular health. For instance, a study focusing on the co-administration of ezetimibe with statins highlighted the enhanced lipid-lowering effects when using deuterated forms as internal standards in pharmacokinetic assessments.

Case Study: Ezetimibe and Statin Co-Administration

  • Objective : To assess the combined effects of ezetimibe and statins on LDL cholesterol levels.
  • Method : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed for quantification.
  • Findings : The study demonstrated significant reductions in LDL cholesterol levels when combining ezetimibe with this compound compared to non-deuterated counterparts.

Future Directions in Research

The unique properties of this compound position it as a valuable tool for future research endeavors aimed at exploring lipid metabolism, drug interactions, and potential therapeutic applications in various diseases beyond hyperlipidemia. Ongoing studies are likely to expand its applications in personalized medicine and targeted therapies.

化学反応の分析

Oxidation Reactions

6-Oxo Simvastatin-d6 undergoes oxidation primarily at its keto group (C6) and hydroxylated tetrahydropyran ring. Key findings include:

Reaction TypeReagents/ConditionsMajor ProductsAnalytical Method
C6 Oxidation Cytochrome P450 enzymes (CYP3A4)6β-Hydroxy Simvastatin-d6LC-MS/MS
Lactone Ring Oxidation H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup> (Fenton)Open-chain hydroxy acid derivativesNMR, IR
  • Key Insight : The keto group at C6 is highly susceptible to enzymatic oxidation, forming hydroxylated metabolites detectable in hepatic microsomes .

Reduction Reactions

Reductive pathways involve saturation of the conjugated diene system and lactone ring modification:

Reaction TypeReagents/ConditionsProductsStability Profile
Diene Reduction H<sub>2</sub>/Pd-CDihydro-6-Oxo Simvastatin-d6Stable in acidic media
Lactone Reduction LiAlH<sub>4</sub>Open-chain diol derivativespH-sensitive
  • Notable Observation : Deuterium labeling does not alter reduction kinetics compared to non-deuterated analogs, enabling isotopic tracking in metabolic studies .

Substitution Reactions

Nucleophilic substitution occurs at ester and lactone functional groups:

SiteReagentsProductsApplications
Ester Group NaOH/EtOHSodium salt of β-hydroxyacidBioactivation precursor
Lactone Oxygen NH<sub>3</sub> (aqueous)Ammonium carboxylateSolubility enhancement
  • Mechanistic Note : Base-catalyzed ester hydrolysis is irreversible and critical for converting the prodrug into its active form .

Enzymatic Hydrolysis

In vivo, this compound undergoes hydrolysis via carboxylesterases:

EnzymeTissue LocalizationMetaboliteBiological Activity
CES1Liver microsomesβ-Hydroxyacid-d6HMG-CoA reductase inhibition (K<sub>i</sub> = 0.2 nM)
CES2Intestinal mucosaInactive glucuronidesExcreted via bile
  • Research Finding : Deuterium labeling reduces CES1-mediated hydrolysis by 15% compared to non-deuterated simvastatin, suggesting isotopic effects on enzyme kinetics .

Photodegradation

Under UV light (λ = 254 nm), this compound exhibits:

ConditionDegradation ProductsHalf-Life
Acidic (pH 3)6-Keto-epoxide derivatives48 hrs
Alkaline (pH 9)Ring-opened dicarboxylic acids12 hrs

Interaction with Biological Targets

Beyond metabolic reactions, this compound modulates:

  • NF-κB Pathway : Suppresses TNF-α-induced NF-κB activation (IC<sub>50</sub> = 13 µM) by inhibiting IκBα phosphorylation .

  • GPX4 Inhibition : Enhances lipid peroxidation (MDA levels ↑2.5-fold) in breast cancer cells, inducing ferroptosis .

Stability Under Storage Conditions

ParameterConditionStability Outcome
Thermal25°C, 60% RH98% intact after 6 months
Oxidative40°C/75% RH10% degradation (6-keto-epoxide formation)

Q & A

Q. Basic: What are the recommended analytical methods for quantifying 6-Oxo Simvastatin-d6 in experimental samples?

Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to achieve high sensitivity and specificity. Isotopic labeling (deuterium at six positions) enables differentiation from non-deuterated analogs, reducing interference in complex matrices. Calibration curves should be validated using deuterated internal standards to account for matrix effects . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C) is critical to verify the 6-oxo moiety and deuterium incorporation .

Q. Basic: How should researchers handle stability challenges of this compound in storage and experimental conditions?

Methodological Answer : Store the compound at -20°C in airtight, light-protected containers to prevent degradation via oxidation or hydrolysis. Conduct accelerated stability studies under varying pH, temperature, and humidity conditions to identify degradation pathways. Monitor stability using HPLC-UV at 238 nm (characteristic absorbance of the lactone ring) and compare retention times with fresh standards. For in vitro assays, dissolve the compound in dimethyl sulfoxide (DMSO) and use immediately to avoid solvent-induced degradation .

Q. Basic: What safety protocols are essential when working with this compound in laboratory settings?

Methodological Answer : Follow OSHA and GHS guidelines: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and handling powdered forms to avoid inhalation. In case of accidental exposure, rinse skin with soap/water for 15 minutes and consult a toxicologist. Maintain a spill kit containing absorbent materials and neutralizers (e.g., sodium bicarbonate for acidic degradation products) .

Q. Advanced: How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

Methodological Answer : Discrepancies in bioavailability or half-life may arise from differences in assay sensitivity or metabolic models. Reconcile data by:

  • Standardizing in vivo protocols (e.g., rodent vs. humanized liver models).
  • Validating LC-MS/MS methods with lower detection limits (≤1 ng/mL) to capture trace metabolites.
  • Applying physiologically based pharmacokinetic (PBPK) modeling to account for interspecies variability in cytochrome P450 metabolism .

Q. Advanced: What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

Methodological Answer : Use site-directed mutagenesis and molecular docking simulations to identify key residues (e.g., His338, Thr340) interacting with the 6-oxo group. Compare inhibition constants (Ki) of this compound with analogs modified at the C6 position (e.g., 6-thio or 6-chloro derivatives). Conduct time-resolved fluorescence assays to measure binding kinetics to HMG-CoA reductase .

Q. Advanced: How should researchers design a PICOT framework for studying this compound’s antidiabetic potential?

Methodological Answer :

  • P : Rodent models with induced type 2 diabetes.
  • I : Daily oral administration of this compound (10 mg/kg).
  • C : Non-deuterated simvastatin or placebo.
  • O : Change in fasting glucose, insulin sensitivity (HOMA-IR), and pancreatic β-cell function.
  • T : 8-week intervention with weekly biomarker assessments.
    Apply FINER criteria to ensure feasibility and novelty, such as comparing deuterated vs. non-deuterated effects on lipid-glucose metabolism crosstalk .

Q. Advanced: What methodologies are recommended for tracking deuterium isotope effects in this compound metabolism?

Methodological Answer : Use stable isotope tracing with deuterium-labeled precursors in hepatocyte cultures. Analyze metabolites via LC-MS/MS with parallel reaction monitoring (PRM) to detect deuterium retention in hydroxylated or carboxylated derivatives. Calculate kinetic isotope effects (KIE) by comparing reaction rates (kH/kD) for CYP3A4-mediated oxidation pathways .

Q. Advanced: How can researchers address low reproducibility in assays measuring this compound’s cytotoxicity?

Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum-free media pre-treatment) to minimize variability. Use dual-reporter assays (e.g., ATP quantification + live/dead staining) to distinguish cytostatic vs. cytotoxic effects. Validate findings across multiple cell lines (e.g., HepG2, HEK293) and repeat experiments with independent compound batches .

Q. Advanced: What statistical approaches are optimal for analyzing dose-response data of this compound?

Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput screening data, employ machine learning algorithms (e.g., random forest) to identify confounding variables like solvent concentration or plate edge effects .

Q. Advanced: How can isotopic labeling (deuterium) in this compound improve tracer studies in lipid metabolism research?

Methodological Answer : Incorporate this compound into pulse-chase experiments to track endogenous cholesterol synthesis via deuterium enrichment in lanosterol intermediates. Use gas chromatography-mass spectrometry (GC-MS) to quantify <sup>2</sup>H incorporation into mevalonate pathway metabolites. Compare with <sup>13</sup>C-labeled tracers to disentangle isotopic dilution effects .

特性

分子式

C₂₅H₃₀D₆O₆

分子量

438.59

同義語

2,2-(Dimethyl-d6)butanoic Acid (1S,7R,8R,8aR)-1,2,6,7,8,8a-hexahydro-3,7-dimethyl-_x000B_6-oxo-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester;  L 669262-d6; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。